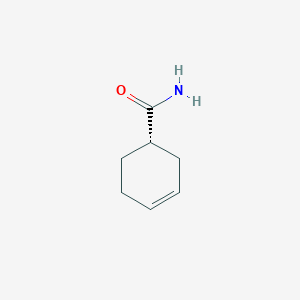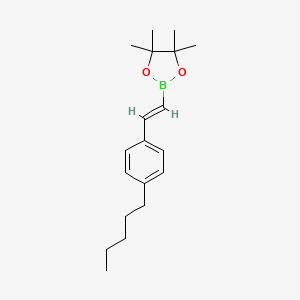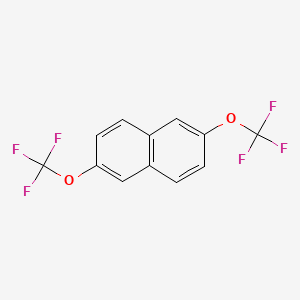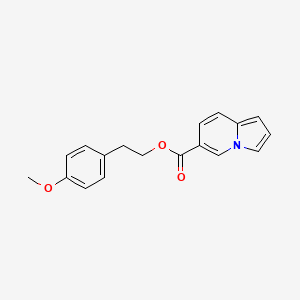
3-(2-Thienylsulfonyl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TSPC involves the reaction of platinum complexes with sulfonamide ligands. The process typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired complex. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of TSPC involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain high-purity TSPC suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: TSPC undergoes various chemical reactions, including:
Reduction: TSPC can be reduced by dithionite, leading to the formation of reduced platinum complexes.
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Substitution: TSPC can participate in substitution reactions where ligands in the platinum complex are replaced by other chemical groups.
Common Reagents and Conditions:
Reduction: Dithionite is commonly used as a reducing agent for TSPC.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize TSPC.
Substitution: Various ligands, including amines and phosphines, can be used in substitution reactions with TSPC.
Major Products Formed:
Reduction: Reduced platinum complexes.
Oxidation: Oxidized platinum complexes.
Substitution: New platinum complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: TSPC is used as a catalyst in various chemical reactions, including the reduction of toxic selenium compounds . Its unique properties make it valuable in developing new catalytic processes.
Biology: In biological research, TSPC is studied for its role in inhibiting gibberellin perception in plants . This makes it a useful tool for understanding plant growth and development.
Medicine: TSPC has shown potential as an antitumor agent, particularly against melanoma cell lines . Its ability to induce cell cycle arrest and synergize with other chemotherapeutic agents makes it a promising candidate for cancer treatment.
Industry: In the industrial sector, TSPC is used in the production of high-performance materials and as a catalyst in various chemical processes.
Wirkmechanismus
TSPC exerts its effects by inhibiting the perception of gibberellin in plants . This inhibition is achieved through the binding of TSPC to gibberellin receptors, preventing the hormone from exerting its effects on plant growth and development. In cancer cells, TSPC induces cell cycle arrest at the G1 phase, likely mediated by the induction of CDKN1A and CDKN1B proteins . This mechanism is independent of the TP53 status of the cells, making TSPC effective in a wide range of cancer types.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A widely used chemotherapeutic agent with a different mechanism of action compared to TSPC.
Carboplatin: Another platinum-based chemotherapeutic agent with similar applications but different side effect profiles.
Oxaliplatin: A platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness of TSPC: TSPC stands out due to its dual role as a gibberellin perception inhibitor and an antitumor agent. Its ability to induce cell cycle arrest in a TP53-independent manner makes it unique among platinum-based compounds . Additionally, TSPC’s potential for synergistic effects with other chemotherapeutic agents highlights its versatility in cancer treatment.
Eigenschaften
Molekularformel |
C9H5N3O2S2 |
|---|---|
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
3-thiophen-2-ylsulfonylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2S2/c10-6-7-9(12-4-3-11-7)16(13,14)8-2-1-5-15-8/h1-5H |
InChI-Schlüssel |
HGCFMGDVMNCLNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)C2=NC=CN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)
![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)




![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)




![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
